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molecular formula C19H16ClNO3 B8272454 3-[1-(Benzyloxycarbonyl)indol-3-yl]-1-chloropropan-2-one

3-[1-(Benzyloxycarbonyl)indol-3-yl]-1-chloropropan-2-one

Cat. No. B8272454
M. Wt: 341.8 g/mol
InChI Key: LLOFYRYNSSKYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994333B2

Procedure details

The procedure described above for the synthesis of 1-chloro-3-[2-(3-methylbenzo[b]thiophen-2-yl)propan-2-one was followed, reacting 1-(benzyloxycarbonyl)indol-3-yl acetic acid (22.49 g, 72.7 mmol) with oxalyl chloride (7.0 mL, 10 g, 80 mmol, then ethereal diazomethane, then dry HCl gas. Flash chromatography over silica gel (15-20% ethyl acetate in hexanes) gave pure product (21.64 g, 87% yield): 1H NMR (400 MHz, CDCl3) δ 3.97 (d, J=1.0 Hz, 2H) 4.15 (s, 2H) 5.45 (s, 2H) 7.27-7.30 (m, 1H) 7.33-7.51 (m, 7H) 7.63 (s, 1H) 8.19 (br. s, 1H); HRMS (ESI+) calcd for C19H17ClNO3 (MH+) 342.0892. found 342.0900.
[Compound]
Name
1-chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.49 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([CH2:20][C:21]([OH:23])=O)=[CH:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)(=O)[C:25]([Cl:27])=O.[N+](=C)=[N-].Cl>>[CH2:1]([O:8][C:9]([N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([CH2:20][C:21](=[O:23])[CH2:25][Cl:27])=[CH:12]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
22.49 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C=C(C2=CC=CC=C12)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C=C(C2=CC=CC=C12)CC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.64 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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